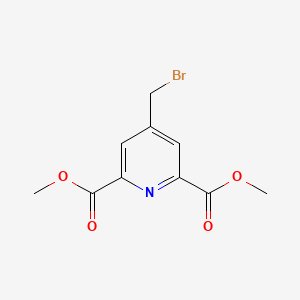

4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester is a chemical compound with the molecular formula C₁₀H₁₀BrNO₄ It is a derivative of pyridine, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester can be synthesized through a multi-step process. One common method involves the bromination of dimethyl pyridine-2,6-dicarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use more efficient and cost-effective reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

化学反应分析

Types of Reactions

4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents.

Major Products

Substitution: Formation of new compounds with different functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

科学研究应用

Organic Synthesis

4-(Bromomethyl)-2,6-pyridinedicarboxylic acid 2,6-dimethyl ester serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions due to the presence of the bromomethyl group. This property enables the formation of more complex molecules that are essential in pharmaceutical chemistry.

Case Study : A study demonstrated its use as a precursor for synthesizing biologically active compounds, highlighting its effectiveness in generating derivatives that exhibit antimicrobial properties .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of 4-(bromomethyl)-2,6-pyridinedicarboxylic acid can act as inhibitors for certain enzymes and receptors, making them candidates for drug development.

Case Study : In a recent pharmacological study, derivatives were synthesized and tested against specific cancer cell lines, showing promising results in inhibiting tumor growth . The structure-activity relationship (SAR) analysis revealed that modifications to the ester groups significantly affected biological activity.

Material Science

In material science, this compound can be used to synthesize polymers and copolymers. Its ability to form stable esters makes it suitable for creating materials with desired mechanical properties.

Data Table: Comparison of Polymer Properties

| Polymer Type | Mechanical Strength | Thermal Stability | Applications |

|---|---|---|---|

| Polyamide Copolymer | High | Moderate | Engineering plastics |

| Polyester Copolymer | Moderate | High | Textile fibers |

| Biodegradable Polymers | Variable | Low | Eco-friendly packaging materials |

作用机制

The mechanism of action of dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate depends on the specific reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a more oxidized state, such as a carboxylic acid or aldehyde. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

相似化合物的比较

Similar Compounds

Dimethyl 2,6-pyridinedicarboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.

4-Bromo-2,6-dimethylpyridine: Contains a bromine atom on the pyridine ring but lacks the carboxylate groups, affecting its reactivity and applications.

Uniqueness

4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester is unique due to the presence of both bromomethyl and carboxylate groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a versatile intermediate in organic synthesis and other applications .

生物活性

4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester (CAS No. 1040401-17-9) is a synthetic compound with notable structural characteristics that suggest potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties and possible applications in medicinal chemistry.

- Molecular Formula : C10H10BrNO4

- Molecular Weight : 288.09 g/mol

- CAS Number : 1040401-17-9

Biological Activity Overview

Research on compounds similar to 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid has indicated various biological activities, particularly in the realm of antimicrobial action. The compound's structure allows it to interact with biological systems, potentially inhibiting key enzymes or pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyridine derivatives, including those related to 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid. The following table summarizes findings related to its antimicrobial efficacy:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| 4-Bromomethyl-2,6-dimethylpyridine | E. coli | 0.5 - 2 µg/mL | Effective against gram-negative bacteria. |

| This compound | Pseudomonas aeruginosa | <0.125 mg/dm³ | Demonstrated significant inhibition. |

| Dipicolinic acid analogs | NDM-1 producing Enterobacteriaceae | Reduced MIC by >4-fold with PDTC | Enhances efficacy of meropenem. |

The biological activity of this compound can be attributed to its ability to inhibit metallo-β-lactamases (MBLs), particularly NDM-1 enzymes that confer antibiotic resistance in certain bacterial strains. Research indicates that compounds with similar structures can effectively sequester zinc ions essential for the enzymatic activity of MBLs, thereby restoring the efficacy of β-lactam antibiotics like meropenem .

Case Studies

- Inhibition of NDM-1 : A study demonstrated that compounds structurally related to 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid significantly inhibited NDM-1 enzymes when tested against clinical isolates of Enterobacteriaceae. The results indicated that these compounds could reduce the MIC of meropenem by more than fourfold when combined with NDM-1 inhibitors .

- Synergistic Effects : Another investigation highlighted the synergistic effects observed when combining this compound with other antibiotics against resistant strains of bacteria. The presence of the pyridine ring and bromomethyl group appears to enhance binding affinity and inhibitory potency against target enzymes .

属性

IUPAC Name |

dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXFUVXRBZYXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747227 |

Source

|

| Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040401-17-9 |

Source

|

| Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。